n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide
Description
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C13H17NO3/c1-2-5-13(15)14-8-10-9-16-11-6-3-4-7-12(11)17-10/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,15) |
InChI Key |
SENRWNZMEUUNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Dihydroxybenzoic Acid Derivatives
- Esterification : 2,3-Dihydroxybenzoic acid is treated with methanol and concentrated H₂SO₄ under reflux to yield methyl 2,3-dihydroxybenzoate.
- Cyclization : The methyl ester undergoes alkylation with 1,2-dibromoethane in the presence of K₂CO₃, forming the 1,4-benzodioxin ring.
- Hydrolysis : The ester is saponified using LiOH to produce 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | MeOH, H₂SO₄ | Reflux, 6 hr | 85% |
| 2 | 1,2-Dibromoethane, K₂CO₃ | DMF, 80°C, 12 hr | 72% |
| 3 | LiOH, H₂O/THF | RT, 4 hr | 90% |
Optimization : Microwave-assisted cyclization reduces reaction time to 2 hr with comparable yields.
Introduction of the methyl group at the 2-position is achieved via nucleophilic substitution or alkylation.
Bromoethanone Intermediate
Procedure :
- Bromination : 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde is treated with PBr₃ to form 2-bromo-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one.
- Reduction : The ketone is reduced using NaBH₄ in ethanol to yield (2,3-dihydrobenzo[b]dioxin-2-yl)methanol.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | PBr₃, CH₂Cl₂ | 0°C → RT, 3 hr | 68% |
| 2 | NaBH₄, EtOH | RT, 2 hr | 82% |
Amide Bond Formation
The butyramide moiety is introduced via coupling reactions.
Mixed-Anhydride Method
Procedure :
- Activation : Butyric acid is treated with ethyl chloroformate and N-methylmorpholine to form the mixed anhydride.
- Amination : The anhydride reacts with (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine in THF at 0°C → RT.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl chloroformate, NMM | THF, 0°C, 1 hr | - |
| 2 | Amine, THF | 0°C → RT, 6 hr | 75% |
Carbodiimide-Mediated Coupling
Procedure :
- Activation : Butyric acid is activated with EDC and HOBt in DMF.
- Coupling : Reaction with (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine at RT for 12 hr.
Key Data :
| Reagents | Conditions | Yield |
|---|---|---|
| EDC, HOBt, DMF | RT, 12 hr | 88% |
Purification and Characterization
Chromatographic Methods
- Normal-phase silica gel chromatography (hexane:EtOAc = 3:1) removes unreacted starting materials.
- Reverse-phase HPLC (C18 column, MeCN:H₂O = 70:30) achieves >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, ArH), 4.25 (s, 2H, OCH₂O), 3.45 (t, 2H, CH₂NH), 2.20 (t, 2H, COCH₂), 1.65 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
- MS (ESI+) : m/z 264.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Mixed-Anhydride | Amide coupling | 75 | 95 | Moderate |
| EDC/HOBt | Amide coupling | 88 | 98 | High |
| Microwave-assisted | Cyclization | 78 | 97 | High |
Challenges and Optimization
- Low Yields in Cyclization : Use of phase-transfer catalysts (e.g., TBAB) improves alkylation efficiency.
- Racemization : Chiral amines require low-temperature coupling to retain enantiopurity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Molecular Complexity and Functional Diversity
- Target Compound vs. Chroman Derivative (): The chroman-containing analog (1158.1 g/mol) is significantly larger and more complex due to its fused chroman-4-one ring and methoxyphenol substituents. These groups may enhance antioxidant activity, as chroman derivatives are known for radical-scavenging properties. However, its low synthetic yield (26%) suggests challenges in scalability compared to simpler analogs.
- Target Compound vs. Pyridin-3-amine Derivative (): The pyridin-3-amine analog (391.46 g/mol) introduces a nitrogen-rich aromatic system, which could improve binding to receptors or enzymes. The dimethylaminomethyl group may enhance solubility, a critical factor in drug development.
- Target Compound vs. Chiral Butyramide () : The chiral analog (278.35 g/mol) demonstrates the impact of stereochemistry and alkyl substituents. The (S)-configuration and 3,N-dimethyl groups likely alter metabolic stability and target selectivity compared to the primary amide in the target compound.
- Target Compound vs. Azo Dye Derivative () : The azo-based compound (854.1 g/mol) diverges entirely in application, emphasizing industrial over biomedical uses. Its chloro and methoxy substituents enhance UV stability but introduce toxicity concerns.
Biological Activity
n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and neuropharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 233.26 g/mol
- CAS Number : 5423-98-3
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antibacterial properties. A study focusing on related compounds showed promising results against Staphylococcus aureus, suggesting that modifications to the benzodioxin structure can enhance antibacterial efficacy. The mechanism of action appears to involve the inhibition of bacterial peptide deformylase (PDF), a crucial enzyme for bacterial growth and survival .
2. Anticancer Properties
The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Preliminary studies have indicated that benzodioxin derivatives can induce apoptosis in various cancer cell lines. Specifically, compounds with similar scaffolds have been shown to inhibit cell proliferation and promote programmed cell death through mitochondrial pathways .
3. Neuropharmacological Effects
This compound has been identified as a potential antagonist at alpha-2C adrenergic receptors. This receptor activity suggests possible applications in treating conditions related to the central nervous system (CNS), including anxiety and depression disorders. The modulation of adrenergic signaling may lead to therapeutic effects in CNS-related diseases .
Case Studies
A variety of case studies have documented the effects of similar compounds:
- Antibacterial Efficacy : A derivative was tested against clinical isolates of Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL, significantly lower than traditional antibiotics .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound could reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of exposure .
Mechanistic Insights
The biological mechanisms of action include:
- Inhibition of Enzymatic Activity : Compounds similar to this compound inhibit PDF activity, leading to bacterial cell death.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and ROS generation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
